9-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-9H-purin-6-amine
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Overview
Description
9-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a cyclopropyl group and a difluorophenyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.
Introduction of the difluorophenyl group: This step involves the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the phenyl ring.
Coupling with the purine ring: The final step involves coupling the cyclopropyl and difluorophenyl groups with the purine ring using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
9-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
9-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine
- Cyclopropyl (2,6-difluorophenyl)methanamine
- 5-cyclopropyl-6,8-difluoro-7-(2,6-dimethyl-4-pyridinyl)-5H-pyrazolo[4,3-c]quinolin-3(2Н)-ones
Uniqueness
The uniqueness of 9-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-9H-purin-6-amine lies in its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C15H13F2N5 |
---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
9-cyclopropyl-N-[(2,6-difluorophenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C15H13F2N5/c16-11-2-1-3-12(17)10(11)6-18-14-13-15(20-7-19-14)22(8-21-13)9-4-5-9/h1-3,7-9H,4-6H2,(H,18,19,20) |
InChI Key |
FVLATTDVTSIQFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NCC4=C(C=CC=C4F)F |
Origin of Product |
United States |
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